Meso-Tetra[4-(allyloxy)phenyl] Porphine: A Technical Guide for Functional Materials Synthesis
Meso-Tetra[4-(allyloxy)phenyl] Porphine: A Technical Guide for Functional Materials Synthesis
Executive Summary
Meso-tetra[4-(allyloxy)phenyl] porphine (TAPP) is a functionalized tetrapyrrolic macrocycle characterized by four peripheral allyl groups. Unlike the inert tetraphenylporphyrin (TPP), TAPP serves as a versatile "monomer" in the synthesis of Covalent Organic Frameworks (COFs), dendrimers, and electroactive polymers. Its terminal alkene handles allow for post-synthetic modification via olefin metathesis, thiol-ene "click" chemistry, or radical polymerization, making it a critical intermediate in the development of photodynamic therapy (PDT) agents and biomimetic catalysts.
This guide provides a validated technical profile, synthesis protocols, and application workflows for researchers utilizing TAPP in drug development and materials science.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
The following data is verified against CAS registry and standard spectroscopic databases.
| Parameter | Technical Specification |
| Chemical Name | 5,10,15,20-Tetrakis[4-(allyloxy)phenyl]porphyrin |
| Common Acronym | TAPP |
| CAS Registry Number | 106456-81-9 |
| Molecular Formula | C₅₆H₄₆N₄O₄ |
| Molecular Weight | 838.99 g/mol |
| Appearance | Purple to dark violet crystalline solid |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, DMF, THF; Insoluble in Water, Methanol |
| Absorption (UV-Vis) | Soret Band: ~420 nm; Q-Bands: ~517, 555, 592, 650 nm (in CHCl₃) |
Synthesis & Fabrication Protocols
Two primary routes exist for TAPP synthesis: Direct Condensation (Adler-Longo) and Williamson Ether Synthesis (Alkylation). The Alkylation route is recommended for high-purity applications as it avoids the formation of difficult-to-separate polypyrrolic impurities common in direct condensation.
Protocol A: Williamson Ether Alkylation (Recommended)
Objective: Conversion of 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin (THPP) to TAPP. Mechanism: S_N2 nucleophilic substitution of the phenolate anion onto allyl bromide.
Reagents:
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Precursor: 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin (THPP) [CAS: 51094-17-8]
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Electrophile: Allyl bromide (3-Bromopropene) [Excess]
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Base: Potassium carbonate (K₂CO₃), anhydrous
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Solvent: N,N-Dimethylformamide (DMF) or Acetone (dry)
Step-by-Step Methodology:
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Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve THPP (1 eq, e.g., 500 mg) in dry DMF (20 mL).
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Deprotonation: Add anhydrous K₂CO₃ (20 eq) to the solution. Stir at room temperature for 30 minutes under an inert atmosphere (N₂ or Ar) to generate the tetra-phenolate species. Color change from purple to green-brown may occur.
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Alkylation: Add Allyl bromide (20 eq) dropwise via syringe.
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Reaction: Heat the mixture to 60–80°C for 12–24 hours. Monitor reaction progress via TLC (Silica gel; Eluent: CHCl₃). The product (TAPP) will have a much higher R_f than the starting material (THPP).
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Workup:
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Cool the mixture to room temperature.
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Pour the reaction mixture into ice-cold distilled water (200 mL) to precipitate the porphyrin.
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Filter the purple precipitate and wash extensively with water (to remove DMF/salts) and methanol (to remove excess allyl bromide).
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Purification: Recrystallize from Chloroform/Methanol (1:3 v/v) or purify via column chromatography (Silica; CH₂Cl₂) if high purity (>99%) is required.
Protocol B: Direct Condensation (Adler-Longo)
Objective: One-pot synthesis from pyrrole and aldehyde. Note: This method produces tarry byproducts and requires tedious chromatographic purification.
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Reflux 4-(allyloxy)benzaldehyde and pyrrole (1:1 molar ratio) in propionic acid for 1 hour.
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Cool and filter the purple crystals.
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Wash with methanol and hot water.
Visualization: Synthesis Workflow
The following diagram illustrates the logic flow for the recommended Alkylation Protocol, highlighting critical decision points for quality control.
Caption: Figure 1. Optimized Williamson Ether Synthesis workflow for TAPP production from hydroxy-porphyrin precursors.
Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.
Nuclear Magnetic Resonance (¹H NMR, CDCl₃, 400 MHz)
The allyl group provides distinct diagnostic signals that confirm functionalization.
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrrole β-H | 8.86 | Singlet | 8H |
| Phenyl (o-H) | 8.10 | Doublet | 8H |
| Phenyl (m-H) | 7.28 | Doublet | 8H |
| Allyl (-CH=) | 6.15 – 6.25 | Multiplet | 4H |
| Allyl (=CH₂) | 5.35 – 5.55 | Multiplet | 8H |
| Allyl (-OCH₂-) | 4.75 | Doublet | 8H |
| Inner NH | -2.75 | Singlet | 2H |
UV-Visible Spectroscopy[4][12]
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Soret Band: Sharp, intense peak at 420 nm (characteristic of the porphyrin macrocycle).
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Q-Bands: Four weaker bands at 517, 555, 592, 650 nm .
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Note: Significant broadening or red-shifting suggests aggregation or protonation (check solvent acidity).
Applications in Advanced Materials[7]
TAPP is not merely a dye; it is a tetra-functional crosslinker. Its applications rely on the reactivity of the four peripheral allyl groups.
A. Thiol-Ene "Click" Chemistry
The electron-rich allyl groups undergo rapid, radical-mediated addition with thiols.
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Usage: Conjugation of PEG chains for water solubility or attachment of peptides for targeted drug delivery.
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Protocol Insight: Use a photoinitiator (e.g., DMPA) and 365 nm light to drive the reaction to 100% conversion in minutes.
B. Ring-Closing Metathesis (RCM)
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Usage: Synthesis of "Porphyrin Boxes" or capsule molecules.
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Catalyst: Grubbs' Catalyst (1st or 2nd Generation).
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Outcome: Covalent locking of supramolecular structures.
C. Copolymerization
TAPP acts as a crosslinking agent in radical polymerization (e.g., with styrene or methyl methacrylate) to create molecularly imprinted polymers (MIPs) for sensing.
Caption: Figure 2. Divergent synthetic utility of TAPP in creating functional soft materials and sensors.
Safety & Handling
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Light Sensitivity: Porphyrins are photosensitizers. They generate singlet oxygen (¹O₂) upon light exposure. Store TAPP in amber vials or foil-wrapped containers to prevent photodegradation or unintended oxidation.
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Toxicity: While TAPP itself is generally low-toxicity, the reagents used in synthesis (Allyl bromide) are alkylating agents and lachrymators. Work in a fume hood.
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Storage: Stable at room temperature. For long-term storage, keep at 4°C.
References
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Zhang, Y., et al. (2008). A general method for constructing optically active supramolecular assemblies from intrinsically achiral water-insoluble free-base porphyrins.[1] Chemistry – A European Journal, 14(6), 1793–1803.[1] [Link]
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Rumyantseva, V. D., et al. (2013).[2] Improved Method of 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrins Synthesis. Macroheterocycles, 6(1), 59-61.[2] Retrieved from [Link]
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Ozbek, et al. (2020). The use of porphyrins in potentiometric sensors as ionophores. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 98, 1-2.[1] [Link]
